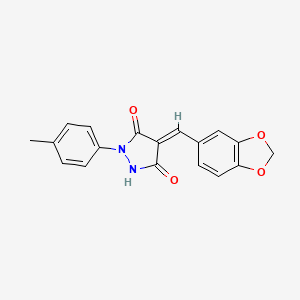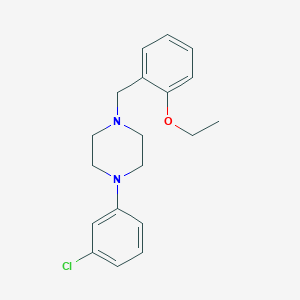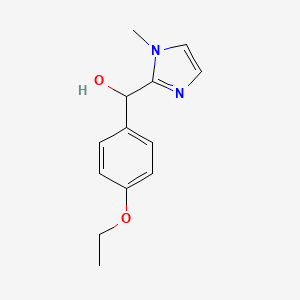
3-(4-hydroxy-1-piperidinyl)-1-(4-iodophenyl)-2,5-pyrrolidinedione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(4-hydroxy-1-piperidinyl)-1-(4-iodophenyl)-2,5-pyrrolidinedione, commonly known as HPPD, is a chemical compound that has gained significant attention in scientific research due to its potential use in medicine. HPPD is a potent inhibitor of the enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD), which plays a crucial role in the biosynthesis of tyrosine, an essential amino acid.
Mecanismo De Acción
3-(4-hydroxy-1-piperidinyl)-1-(4-iodophenyl)-2,5-pyrrolidinedione acts as a potent inhibitor of the 3-(4-hydroxy-1-piperidinyl)-1-(4-iodophenyl)-2,5-pyrrolidinedione enzyme, which is involved in the biosynthesis of tyrosine. By inhibiting this enzyme, 3-(4-hydroxy-1-piperidinyl)-1-(4-iodophenyl)-2,5-pyrrolidinedione reduces the levels of tyrosine in the body, leading to a decrease in the production of catecholamines, such as dopamine, norepinephrine, and epinephrine. This mechanism of action has been implicated in the anti-inflammatory and antioxidant properties of 3-(4-hydroxy-1-piperidinyl)-1-(4-iodophenyl)-2,5-pyrrolidinedione.
Biochemical and Physiological Effects
3-(4-hydroxy-1-piperidinyl)-1-(4-iodophenyl)-2,5-pyrrolidinedione has been shown to have several biochemical and physiological effects. It has been found to reduce the production of reactive oxygen species (ROS) and increase the activity of antioxidant enzymes, such as superoxide dismutase (SOD) and catalase. 3-(4-hydroxy-1-piperidinyl)-1-(4-iodophenyl)-2,5-pyrrolidinedione has also been shown to reduce the expression of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α).
Ventajas Y Limitaciones Para Experimentos De Laboratorio
3-(4-hydroxy-1-piperidinyl)-1-(4-iodophenyl)-2,5-pyrrolidinedione has several advantages for lab experiments, including its potency and specificity as an inhibitor of the 3-(4-hydroxy-1-piperidinyl)-1-(4-iodophenyl)-2,5-pyrrolidinedione enzyme. However, it also has some limitations, such as its low solubility in water and its potential toxicity at high concentrations. These limitations need to be taken into consideration when designing experiments involving 3-(4-hydroxy-1-piperidinyl)-1-(4-iodophenyl)-2,5-pyrrolidinedione.
Direcciones Futuras
There are several future directions for the study of 3-(4-hydroxy-1-piperidinyl)-1-(4-iodophenyl)-2,5-pyrrolidinedione. One area of interest is its potential use as a therapeutic agent for various diseases, including cancer, neurodegenerative disorders, and cardiovascular diseases. Another area of interest is the development of more efficient and cost-effective synthesis methods for 3-(4-hydroxy-1-piperidinyl)-1-(4-iodophenyl)-2,5-pyrrolidinedione. Additionally, further research is needed to better understand the biochemical and physiological effects of 3-(4-hydroxy-1-piperidinyl)-1-(4-iodophenyl)-2,5-pyrrolidinedione and its mechanism of action.
Conclusion
In conclusion, 3-(4-hydroxy-1-piperidinyl)-1-(4-iodophenyl)-2,5-pyrrolidinedione is a chemical compound that has gained significant attention in scientific research due to its potential use in medicine. Its potency and specificity as an inhibitor of the 3-(4-hydroxy-1-piperidinyl)-1-(4-iodophenyl)-2,5-pyrrolidinedione enzyme make it a promising candidate for the treatment of various diseases. The synthesis method of 3-(4-hydroxy-1-piperidinyl)-1-(4-iodophenyl)-2,5-pyrrolidinedione has been optimized over the years, resulting in a more efficient and cost-effective process. Further research is needed to better understand the biochemical and physiological effects of 3-(4-hydroxy-1-piperidinyl)-1-(4-iodophenyl)-2,5-pyrrolidinedione and its mechanism of action.
Métodos De Síntesis
The synthesis of 3-(4-hydroxy-1-piperidinyl)-1-(4-iodophenyl)-2,5-pyrrolidinedione involves several steps, starting with the reaction between 4-iodobenzoic acid and N-boc-piperidine to form an intermediate compound. This intermediate is then reacted with 2,5-diketopiperazine to yield 3-(4-hydroxy-1-piperidinyl)-1-(4-iodophenyl)-2,5-pyrrolidinedione. The synthesis method of 3-(4-hydroxy-1-piperidinyl)-1-(4-iodophenyl)-2,5-pyrrolidinedione has been optimized over the years, resulting in a more efficient and cost-effective process.
Aplicaciones Científicas De Investigación
3-(4-hydroxy-1-piperidinyl)-1-(4-iodophenyl)-2,5-pyrrolidinedione has been extensively studied for its potential use in medicine. It has been found to have anti-inflammatory and antioxidant properties, making it a promising candidate for the treatment of various diseases, including cancer, neurodegenerative disorders, and cardiovascular diseases. 3-(4-hydroxy-1-piperidinyl)-1-(4-iodophenyl)-2,5-pyrrolidinedione has also been shown to have antiviral activity against the hepatitis C virus, making it a potential therapeutic option for this disease.
Propiedades
IUPAC Name |
3-(4-hydroxypiperidin-1-yl)-1-(4-iodophenyl)pyrrolidine-2,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17IN2O3/c16-10-1-3-11(4-2-10)18-14(20)9-13(15(18)21)17-7-5-12(19)6-8-17/h1-4,12-13,19H,5-9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNIGLYYEKBAPPQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1O)C2CC(=O)N(C2=O)C3=CC=C(C=C3)I |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17IN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90387155 |
Source


|
| Record name | 3-(4-hydroxypiperidin-1-yl)-1-(4-iodophenyl)pyrrolidine-2,5-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90387155 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
400.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
6046-34-0 |
Source


|
| Record name | 3-(4-hydroxypiperidin-1-yl)-1-(4-iodophenyl)pyrrolidine-2,5-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90387155 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[(6-ethoxy-1,3-benzothiazol-2-yl)thio]-1-(3-methoxyphenyl)-2,5-pyrrolidinedione](/img/structure/B4977451.png)

![2-(benzyl{[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}amino)ethanol](/img/structure/B4977467.png)
![methyl (2S*,4S*,5R*)-4-{[ethyl(methyl)amino]carbonyl}-2-isobutyl-1-methyl-5-(3-pyridinyl)-2-pyrrolidinecarboxylate](/img/structure/B4977472.png)
![N-benzyl-2-[(5-ethyl-4,6-dioxo-1,4,5,6-tetrahydro-2-pyrimidinyl)thio]acetamide](/img/structure/B4977481.png)
![2-phenylethyl 4-[4-(benzyloxy)-3-methoxyphenyl]-7-(4-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate](/img/structure/B4977484.png)

![1-(2-chlorophenyl)-4-[(5-methyl-2-furyl)methyl]piperazine](/img/structure/B4977492.png)


![4-[3-(2-ethylphenoxy)propyl]morpholine oxalate](/img/structure/B4977519.png)
![6-{[5-(2,5-dichlorophenyl)-2-furyl]methylene}-5-imino-2-phenyl-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B4977522.png)
![N-[5-(allylthio)-1,3,4-thiadiazol-2-yl]-2-furamide](/img/structure/B4977529.png)
